molecular formula C15H14N4O B5721466 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide

2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Numéro de catalogue B5721466
Poids moléculaire: 266.30 g/mol
Clé InChI: ACAPZJMSBGNNHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPP is a heterocyclic compound that belongs to the pyrazolopyrimidine family and has a molecular formula of C15H14N4O.

Mécanisme D'action

2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide exerts its pharmacological effects by inhibiting the activity of CDKs, which are enzymes that regulate cell cycle progression and transcriptional regulation. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide binds to the ATP-binding pocket of CDKs and prevents their activation, leading to cell cycle arrest and apoptosis in cancer cells. In addition, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide also reduces oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Biochemical and Physiological Effects:
2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to induce G1-phase cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of CDKs. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has also been shown to have anti-angiogenic effects by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In inflammation research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α by inhibiting the activation of NF-κB signaling pathway. In neurodegenerative disease research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2 signaling pathway.

Avantages Et Limitations Des Expériences En Laboratoire

2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CDKs, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high doses, and its limited bioavailability in vivo.

Orientations Futures

There are several future directions for the research on 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide, including the development of more potent and selective CDK inhibitors based on the pyrazolopyrimidine scaffold, the investigation of the combination therapy of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide with other anticancer agents, the exploration of the potential therapeutic applications of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide in other diseases such as diabetes and cardiovascular diseases, and the optimization of the pharmacokinetic and pharmacodynamic properties of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide for clinical use.

Méthodes De Synthèse

The synthesis of 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with phenylhydrazine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours, followed by purification using column chromatography.

Applications De Recherche Scientifique

2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has shown promising results as a potent inhibitor of cyclin-dependent kinases (CDKs) that play a crucial role in cell cycle regulation and tumor growth. 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has also been studied for its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, 2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Propriétés

IUPAC Name

2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-10-8-14-16-9-13(11(2)19(14)18-10)15(20)17-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAPZJMSBGNNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.